molecular formula C9H6ClNO2 B13671685 5-Chloroquinoline-2,4(1H,3H)-dione

5-Chloroquinoline-2,4(1H,3H)-dione

Cat. No.: B13671685
M. Wt: 195.60 g/mol
InChI Key: ZPOYGIURCYDALH-UHFFFAOYSA-N
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Description

5-Chloroquinoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a quinoline backbone with a chlorine substituent at position 5 and two ketone groups at positions 2 and 2. Chlorinated quinoline-diones are pivotal intermediates in medicinal and materials chemistry, often serving as precursors for azides, triazoles, and amino derivatives through nucleophilic substitution or cycloaddition reactions .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6ClNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13)

InChI Key

ZPOYGIURCYDALH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

Preparation Methods

Alternative Industrial Synthesis

Industrial-scale synthesis leverages optimized reaction conditions to maximize yield and purity. Key factors include:

  • Use of commercially available starting materials like anthranilic acid derivatives.
  • Employing catalytic systems to improve reaction efficiency.
  • Controlling reaction parameters such as solvent choice (e.g., dimethylformamide (DMF) or acetonitrile), temperature (typically 80–120°C), and reaction time (12–24 hours).
  • Purification via recrystallization using ethanol/water mixtures to ensure high purity.

Green Chemistry Approaches

Recent advances include greener synthesis routes employing carbon dioxide as a carbonyl source under catalytic conditions, such as ionic liquids or transition-metal catalysts. These methods reduce hazardous waste and avoid toxic reagents like phosgene, improving environmental sustainability without compromising yield.

Reaction Conditions and Optimization

Chlorination Reaction

Parameter Typical Conditions Notes
Chlorinating agent Sulfuryl chloride (SO₂Cl₂) Efficient chlorination at 5-position
Solvent Chloroform or dichloromethane Ensures solubility and reaction rate
Temperature 0–25°C Controlled to avoid over-chlorination
Reaction time 1–3 hours Monitored by thin-layer chromatography (TLC)

Nucleophilic Substitution

Nucleophile Reaction Conditions Yield Range (%)
Sodium azide (NaN₃) DMF, room temperature, 0.5–2 hours 80–98 (depending on substrate)
Amines, thiols, alkoxides DMF or DMSO, 25–80°C, 1–24 hours Variable, optimized per nucleophile

Cycloaddition (Click Chemistry)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to functionalize azido derivatives of 5-Chloroquinoline-2,4(1H,3H)-dione, yielding triazole-functionalized products with excellent yields.

Entry Cu⁰ (mmol) Reaction Time (h) Yield (%) Notes
1 3.8 0.75 98 DMF solvent, room temperature
2 3.0 0.75 91
3 2.0 1.0 89
4 1.0 25 82 Incomplete consumption noted

Reaction conditions: 3-azidoquinoline-2,4(1H,3H)-dione (1 mmol), phenylacetylene (1 mmol), CuSO₄·5H₂O (0.1 mmol), DMF (4 mL), room temperature.

Analytical Characterization Techniques

Characterization of 5-Chloroquinoline-2,4(1H,3H)-dione and its derivatives is essential for confirming structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern and presence of carbonyl groups (carbonyl carbons resonate at ~165–175 ppm).
    • $$^{15}N$$ NMR is used for nitrogen environment analysis in derivatives.
    • 2D NMR techniques (gs-COSY, gs-HSQC, gs-HMBC) provide detailed connectivity information.
  • Infrared (IR) Spectroscopy:

    • Characteristic carbonyl stretching vibrations appear between 1680–1720 cm⁻¹.
    • N–H stretching bands are observed around 3200–3400 cm⁻¹.
  • X-ray Crystallography:

    • Single-crystal X-ray diffraction elucidates the fused bicyclic structure and hydrogen bonding, confirming the molecular geometry. Crystals are typically grown from ethanol or DMSO.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Multi-step synthesis from aniline Diethyl malonates, sulfuryl chloride, DMF High specificity, well-established Multiple steps, moderate toxicity
Industrial synthesis Anthranilic acid derivatives, catalytic systems Scalable, optimized for yield Requires careful control of parameters
Green synthesis CO₂ as carbonyl source, ionic liquid catalysts Environmentally friendly Emerging technology, less widespread
Nucleophilic substitution Sodium azide, amines, thiols in DMF/DMSO Versatile functionalization Reaction times vary, sensitive to nucleophile
CuAAC click chemistry CuSO₄·5H₂O, granular Cu, DMF, terminal alkynes High yields, mild conditions Requires copper catalyst, sensitive to solvent

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyquinoline derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloroquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism, leading to cell death.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell apoptosis.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3-Chloro vs. 5-Chloro Derivatives

The position of the chlorine substituent significantly influences electronic and steric properties:

  • 3-Chloroquinoline-2,4(1H,3H)-dione (e.g., compound 2A): Synthesized via chlorination of 4-hydroxyquinolin-2(1H)-ones using sulfuryl chloride at 50–55°C . The chlorine at position 3 directs electrophilic substitution reactions and stabilizes intermediates in azide formation (e.g., 5A via NaN₃ substitution) . Melting points for 3-chloro derivatives range from 138–142°C (e.g., 5C) .
  • The meta-substitution may also affect solubility and crystallinity due to altered dipole interactions.

Brominated Analogs: 3-Bromoquinoline-2,4(1H,3H)-dione

Bromine, being a better leaving group than chlorine, enhances reactivity in nucleophilic substitutions. For example, 3-bromo derivatives (e.g., 6A , 6B ) are intermediates for azide and triazole synthesis . However, bromine’s larger atomic radius may introduce steric hindrance absent in 5-chloro derivatives.

Quinoxaline Derivatives: 6-Chloroquinoxaline-2,3(1H,4H)-dione

Though structurally distinct, 6-chloroquinoxaline-2,3(1H,4H)-dione shares functional similarities. The chlorine at position 6 on the quinoxaline core influences electronic properties differently due to the fused benzene-pyrazine system, which may limit direct comparisons with quinoline-diones .

Physicochemical Properties

Compound Substituent Position Melting Point (°C) Key Reactivity
3-Chloro-6-methoxy-3-propyl (5C ) 3-Cl, 6-OCH₃, 3-Pr 138–142 Azide formation, cycloaddition
3-Bromo-3-phenyl (6A ) 3-Br, 3-Ph Not reported Enhanced nucleophilic substitution
6-Chloroquinoxaline-dione 6-Cl (quinoxaline) Not reported Condensation reactions
5-Chloroquinoline-dione (hypothetical) 5-Cl Predicted: 150–160 Potential reduced electrophilicity at C3

Q & A

Basic: What are the optimal synthetic routes for 5-Chloroquinoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:
Traditional synthesis involves anthranilic acid derivatives reacting with reagents like chlorosulfonyl isocyanate or phosgene under reflux conditions. For example, quinazoline-2,4-diones are synthesized via anthranilamide and phosgene, though this method raises toxicity concerns . A greener approach utilizes CO₂ as a carbonyl source under catalytic conditions (e.g., ionic liquids or transition-metal catalysts), which minimizes waste and avoids hazardous reagents. Key parameters include solvent choice (DMF or acetonitrile), temperature control (80–120°C), and reaction time (12–24 hours). Yield optimization requires monitoring intermediates via TLC and purification via recrystallization (ethanol/water mixtures) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing 5-Chloroquinoline-2,4(1H,3H)-dione?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the scaffold’s substitution pattern. For example, carbonyl groups (C-2 and C-4) appear as distinct peaks at ~165–175 ppm in ¹³C NMR. The chloro substituent’s electronic effects shift adjacent proton signals downfield .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the fused bicyclic structure and hydrogen-bonding networks. Crystallization in ethanol or DMSO yields colorless crystals suitable for analysis .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (1680–1720 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) validate the dione structure .

Advanced: How can researchers design and synthesize analogs of 5-Chloroquinoline-2,4(1H,3H)-dione to explore structure-activity relationships (SAR) for cannabinoid receptor modulation?

Methodological Answer:

  • Substituent Introduction : Modify positions C-5, C-6, or C-7 via electrophilic substitution (e.g., bromination) or nucleophilic aromatic substitution. For instance, C-5 chloro groups enhance CB2 receptor affinity, while C-6/C-7 substituents (e.g., methyl, aryl) modulate antagonistic/agonistic activity .
  • Biological Testing : Screen analogs in CB1/CB2 receptor binding assays (radioligand displacement) and functional assays (cAMP modulation). Use murine models (e.g., experimental autoimmune encephalomyelitis) to evaluate anti-inflammatory efficacy .
  • Computational Modeling : Perform docking simulations (e.g., MOE software) to predict binding modes and generate 3D-QSAR models (CoMFA) for rational design .

Advanced: What strategies can mitigate regioselectivity challenges during electrophilic substitution reactions on the quinoline-dione scaffold?

Methodological Answer:

  • Directing Group Utilization : The electron-withdrawing carbonyl groups at C-2 and C-4 direct electrophiles to meta/para positions. For example, sulfonation with chlorosulfonic acid predominantly targets C-8 in 6-bromoquinazoline-diones due to steric and electronic effects .
  • Temperature and Solvent Control : Lower temperatures (0–5°C) favor kinetic control, while polar aprotic solvents (e.g., DCM) enhance electrophile reactivity.
  • Post-Reaction Analysis : Use HPLC-MS to characterize isomer ratios and optimize conditions for desired regioisomers .

Advanced: How should researchers approach in vivo evaluation of 5-Chloroquinoline-2,4(1H,3H)-dione derivatives for neuroinflammatory diseases?

Methodological Answer:

  • Animal Models : Employ the experimental autoimmune encephalomyelitis (EAE) mouse model to mimic multiple sclerosis. Administer derivatives orally (10–50 mg/kg/day) and monitor clinical scores (e.g., paralysis severity) .
  • Biomarker Analysis : Quantify CNS cytokines (IL-17, TNF-α) via ELISA and assess blood-brain barrier integrity (e.g., Evans blue assay).
  • Toxicity Profiling : Conduct histopathology on liver/kidney tissues and measure serum ALT/AST levels to rule off-target effects .

Advanced: What computational methods are employed to predict the binding affinity and interaction modes of quinoline-dione derivatives with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into CB2 receptor homology models. Key interactions include hydrogen bonds with Ser³⁰³ and hydrophobic contacts with Val⁹⁰ .
  • 3D-QSAR (CoMFA) : Generate contour maps to correlate steric/electrostatic fields with bioactivity. Validate models using leave-one-out cross-validation (q² > 0.5) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue fluctuations .

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